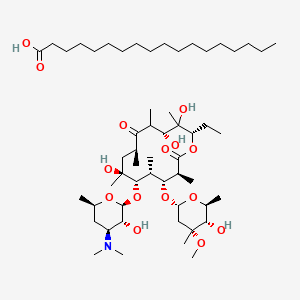

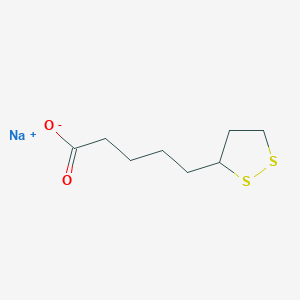

![molecular formula C4BLiO8 B7908071 lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone](/img/structure/B7908071.png)

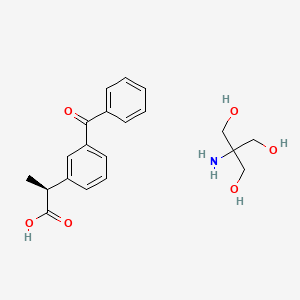

lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone, also known as lithium bis(oxalate)borate, is a compound with the molecular formula C4BLiO8 and a molecular weight of 193.79 g/mol . This compound is a white to almost white powder or crystal and is known for its high thermal stability and solubility in water and organic solvents .

準備方法

The synthesis of lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone typically involves a solid-state reaction. The starting materials include oxalic acid, lithium hydroxide, and boric acid . The reaction proceeds through a thermal treatment in the air, followed by a recrystallization process to obtain the final product . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

化学反応の分析

Lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone undergoes various chemical reactions, including:

Decomposition: At temperatures higher than 300°C, the compound decomposes into lithium carbonate, boron trioxide, carbon dioxide, and carbon monoxide.

Hydrolysis: In the presence of water, it slowly decomposes to form oxalic acid, boric acid, and lithium oxalate.

Common reagents used in these reactions include water and heat. The major products formed from these reactions are lithium carbonate, boron trioxide, carbon dioxide, carbon monoxide, oxalic acid, boric acid, and lithium oxalate .

科学的研究の応用

作用機序

The mechanism of action of lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone primarily involves its role as an electrolyte in lithium-ion batteries. It helps in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for the efficient and safe operation of the battery . The compound’s high thermal stability and good film-forming properties contribute to the overall performance and longevity of the battery .

類似化合物との比較

Lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone can be compared with other similar compounds used in battery electrolytes, such as:

Lithium hexafluorophosphate (LiPF6): While LiPF6 is widely used in lithium-ion batteries, it is less thermally stable compared to lithium bis(oxalate)borate.

Lithium tetrafluoroborate (LiBF4): LiBF4 is another alternative, but it also lacks the high thermal stability and film-forming properties of lithium bis(oxalate)borate.

The uniqueness of this compound lies in its combination of high thermal stability, good film-forming properties, and environmental friendliness, making it a superior choice for advanced battery systems .

特性

IUPAC Name |

lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQAYVUCVASGDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BLiO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

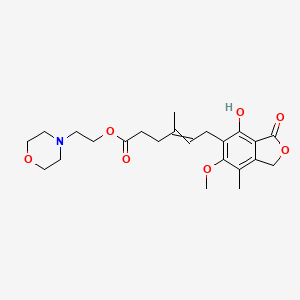

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7908011.png)

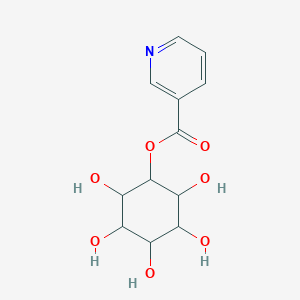

![Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B7908034.png)

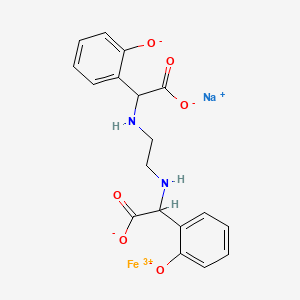

![sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B7908064.png)

![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)